![molecular formula C15H18N2O3S B500554 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915929-29-2](/img/structure/B500554.png)
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19N2O3S. It is commonly known as EPM or EPM-1. EPM-1 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of EPM-1 is not fully understood. However, it is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. EPM-1 also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
EPM-1 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also increases the levels of the neurotransmitter acetylcholine in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
EPM-1 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has been extensively studied and its pharmacological properties are well understood. However, EPM-1 also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on EPM-1. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and administration methods for EPM-1 in these applications. Another area of interest is the development of new derivatives of EPM-1 with improved pharmacological properties. Finally, studies are needed to investigate the long-term safety and efficacy of EPM-1 in humans.
Synthesis Methods
EPM-1 can be synthesized using a multi-step process. The first step involves the condensation of 2-methoxy-5-nitrobenzenesulfonamide with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Scientific Research Applications
EPM-1 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-ethyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-7-8-13(20-3)14(10-12)21(18,19)17-15-11(2)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXCMBPZJMTHNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
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